Cas no 1337046-46-4 (4-amino-4-(5-bromo-2-hydroxyphenyl)butanoic acid)
4-amino-4-(5-bromo-2-hydroxyphenyl)butanoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-amino-4-(5-bromo-2-hydroxyphenyl)butanoic acid
- 1337046-46-4
- EN300-1911314
-
- Inchi: 1S/C10H12BrNO3/c11-6-1-3-9(13)7(5-6)8(12)2-4-10(14)15/h1,3,5,8,13H,2,4,12H2,(H,14,15)
- InChI Key: PTAZXBLMMOFGOG-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C=1)C(CCC(=O)O)N)O
Computed Properties
- Exact Mass: 273.00006g/mol
- Monoisotopic Mass: 273.00006g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.7
- Topological Polar Surface Area: 83.6Ų
4-amino-4-(5-bromo-2-hydroxyphenyl)butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1911314-0.05g |
4-amino-4-(5-bromo-2-hydroxyphenyl)butanoic acid |
1337046-46-4 | 0.05g |
$948.0 | 2023-09-17 | ||
| Enamine | EN300-1911314-0.1g |
4-amino-4-(5-bromo-2-hydroxyphenyl)butanoic acid |
1337046-46-4 | 0.1g |
$993.0 | 2023-09-17 | ||
| Enamine | EN300-1911314-0.25g |
4-amino-4-(5-bromo-2-hydroxyphenyl)butanoic acid |
1337046-46-4 | 0.25g |
$1038.0 | 2023-09-17 | ||
| Enamine | EN300-1911314-0.5g |
4-amino-4-(5-bromo-2-hydroxyphenyl)butanoic acid |
1337046-46-4 | 0.5g |
$1084.0 | 2023-09-17 | ||
| Enamine | EN300-1911314-1.0g |
4-amino-4-(5-bromo-2-hydroxyphenyl)butanoic acid |
1337046-46-4 | 1g |
$1129.0 | 2023-06-02 | ||
| Enamine | EN300-1911314-2.5g |
4-amino-4-(5-bromo-2-hydroxyphenyl)butanoic acid |
1337046-46-4 | 2.5g |
$2211.0 | 2023-09-17 | ||
| Enamine | EN300-1911314-5.0g |
4-amino-4-(5-bromo-2-hydroxyphenyl)butanoic acid |
1337046-46-4 | 5g |
$3273.0 | 2023-06-02 | ||
| Enamine | EN300-1911314-10.0g |
4-amino-4-(5-bromo-2-hydroxyphenyl)butanoic acid |
1337046-46-4 | 10g |
$4852.0 | 2023-06-02 | ||
| Enamine | EN300-1911314-1g |
4-amino-4-(5-bromo-2-hydroxyphenyl)butanoic acid |
1337046-46-4 | 1g |
$1129.0 | 2023-09-17 | ||
| Enamine | EN300-1911314-5g |
4-amino-4-(5-bromo-2-hydroxyphenyl)butanoic acid |
1337046-46-4 | 5g |
$3273.0 | 2023-09-17 |
4-amino-4-(5-bromo-2-hydroxyphenyl)butanoic acid Related Literature
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
Additional information on 4-amino-4-(5-bromo-2-hydroxyphenyl)butanoic acid
Comprehensive Overview of 4-amino-4-(5-bromo-2-hydroxyphenyl)butanoic acid (CAS No. 1337046-46-4)
4-amino-4-(5-bromo-2-hydroxyphenyl)butanoic acid (CAS No. 1337046-46-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique brominated phenolic structure and amino acid backbone, serves as a critical intermediate in the synthesis of bioactive molecules. Researchers are increasingly exploring its potential applications in drug development, particularly in targeting enzyme inhibition and receptor modulation. Its structural features, including the 5-bromo-2-hydroxyphenyl moiety, make it a valuable scaffold for designing novel therapeutics.
The growing interest in 4-amino-4-(5-bromo-2-hydroxyphenyl)butanoic acid aligns with broader trends in precision medicine and small-molecule drug discovery. As the pharmaceutical industry shifts toward personalized treatments, compounds like this are being investigated for their ability to interact with specific biological targets. Recent studies have highlighted its potential in addressing neurodegenerative disorders and metabolic diseases, topics frequently searched by professionals in the field. The compound's carboxylic acid and amino functional groups further enhance its versatility in chemical modifications.
From a synthetic chemistry perspective, CAS No. 1337046-46-4 presents intriguing challenges and opportunities. Its bromine substituent offers a reactive site for further derivatization, enabling the creation of diverse analogs. This property is particularly relevant in combinatorial chemistry and high-throughput screening, where researchers seek to optimize molecular properties for enhanced efficacy and safety. The compound's stability under physiological conditions also makes it a candidate for prodrug development, a hot topic in modern pharmacology.
In addition to its pharmaceutical applications, 4-amino-4-(5-bromo-2-hydroxyphenyl)butanoic acid has found utility in biochemical assays and diagnostic tools. Its fluorescence properties, derived from the hydroxyphenyl group, allow for its use as a probe in studying protein-ligand interactions. This aligns with the rising demand for molecular imaging agents and biomarkers, areas that dominate current scientific literature and search queries. The compound's ability to chelate metal ions further expands its potential in bioinorganic chemistry.
Quality control and analytical characterization of 4-amino-4-(5-bromo-2-hydroxyphenyl)butanoic acid are critical for ensuring its reproducibility in research. Advanced techniques such as HPLC, mass spectrometry, and NMR spectroscopy are routinely employed to verify its purity and structural integrity. These methods are frequently discussed in online forums and scientific communities, reflecting the compound's technical relevance. Proper storage conditions, typically under inert atmospheres at low temperatures, are essential to maintain its stability over time.
The environmental and regulatory aspects of CAS No. 1337046-46-4 are also noteworthy. While not classified as hazardous, its handling requires standard laboratory precautions to prevent contamination and ensure worker safety. This aligns with the increasing focus on green chemistry and sustainable practices in the chemical industry. Researchers are encouraged to explore eco-friendly synthesis routes for such compounds, a topic that resonates with global sustainability goals.
Looking ahead, the future of 4-amino-4-(5-bromo-2-hydroxyphenyl)butanoic acid appears promising. Its integration into drug delivery systems and nanomedicine platforms is an active area of investigation. The compound's compatibility with biodegradable polymers and nanocarriers could revolutionize targeted therapy approaches. As artificial intelligence and machine learning transform drug design, this molecule may serve as a key data point in predictive modeling efforts.
In conclusion, 4-amino-4-(5-bromo-2-hydroxyphenyl)butanoic acid (CAS No. 1337046-46-4) represents a fascinating intersection of chemistry, biology, and medicine. Its multifaceted applications and research potential make it a compound of enduring interest to scientists across disciplines. As technology advances and new discoveries emerge, this molecule will likely continue to play a significant role in shaping the future of therapeutic innovation and scientific discovery.
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